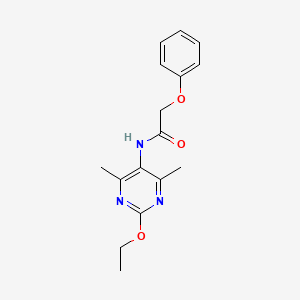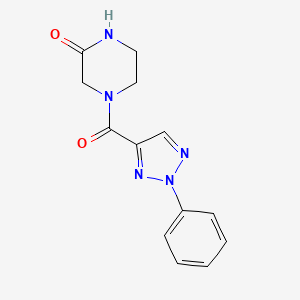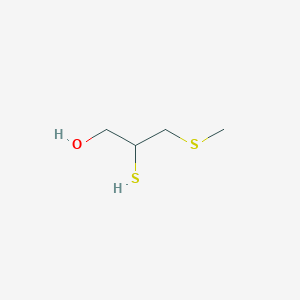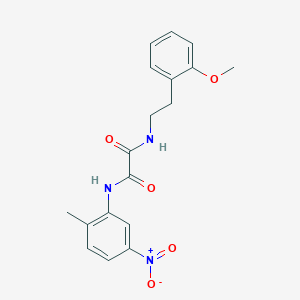
Methyl 6-(2-chloropropanoyl)pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-(2-chloropropanoyl)pyridine-2-carboxylate is a chemical compound that belongs to the family of pyridine carboxylates. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of Methyl 6-(2-chloropropanoyl)pyridine-2-carboxylate is not well understood. However, it is believed to exert its biological activity by interacting with specific molecular targets in the body. It has been shown to inhibit the activity of certain enzymes and receptors that are involved in various biological processes.
Biochemical and Physiological Effects:
Methyl 6-(2-chloropropanoyl)pyridine-2-carboxylate has been shown to have a range of biochemical and physiological effects. It has been shown to possess potent anti-inflammatory and analgesic properties. It has also been shown to have antitumor activity and has been shown to induce apoptosis in cancer cells. In addition, it has been shown to have neuroprotective effects and has been shown to improve cognitive function in animal models of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
Methyl 6-(2-chloropropanoyl)pyridine-2-carboxylate has several advantages for lab experiments. It is a relatively simple compound to synthesize and yields a high purity product. It has also been extensively studied for its potential applications in scientific research. However, it also has some limitations. It is a synthetic compound and may not accurately reflect the biological activity of naturally occurring compounds. In addition, the mechanism of action of Methyl 6-(2-chloropropanoyl)pyridine-2-carboxylate is not well understood, which may limit its potential applications in scientific research.
Future Directions
There are several future directions for the study of Methyl 6-(2-chloropropanoyl)pyridine-2-carboxylate. One potential direction is the synthesis of structurally related compounds to study their biological activity. Another potential direction is the study of the mechanism of action of Methyl 6-(2-chloropropanoyl)pyridine-2-carboxylate to better understand its potential applications in scientific research. Finally, the study of the pharmacokinetics and pharmacodynamics of Methyl 6-(2-chloropropanoyl)pyridine-2-carboxylate may provide insights into its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of Methyl 6-(2-chloropropanoyl)pyridine-2-carboxylate involves the reaction of 2-chloro propionyl chloride with 2-pyridine carboxylic acid in the presence of a base. The resulting compound is then esterified with methanol to obtain the final product. The synthesis method is relatively simple and yields a high purity product.
Scientific Research Applications
Methyl 6-(2-chloropropanoyl)pyridine-2-carboxylate has been extensively studied for its potential applications in scientific research. It is primarily used as a building block in the synthesis of various biologically active compounds. It has been used in the synthesis of potent antitumor agents, anti-inflammatory agents, and antiviral agents. It has also been used in the synthesis of compounds that have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
methyl 6-(2-chloropropanoyl)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-6(11)9(13)7-4-3-5-8(12-7)10(14)15-2/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOFMPBGCTXYNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=NC(=CC=C1)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(2-chloropropanoyl)pyridine-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2889061.png)
![2,4-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2889063.png)

![(3Ar,6aS)-5-benzyl-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2889065.png)
![2-Bromo-1-[3-(cyclopropylmethoxy)phenyl]ethanone](/img/structure/B2889067.png)

![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B2889069.png)
![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2889076.png)